1,4-Dimethoxyanthracene

Descripción general

Descripción

Análisis De Reacciones Químicas

NSC-106547 experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

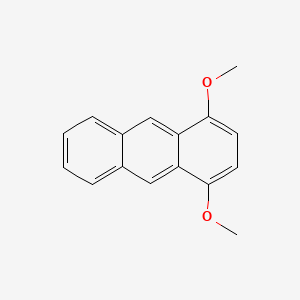

1,4-Dimethoxyanthracene is an anthracene derivative characterized by two methoxy groups at the 1 and 4 positions. Its molecular formula is , and it exhibits interesting photophysical properties, making it suitable for various applications.

Applications in Organic Chemistry

Fluorescent Probes

DMA is widely used as a fluorescent probe due to its ability to undergo π–π stacking interactions, which enhances its fluorescence properties. This characteristic is particularly useful in studying molecular interactions and dynamics in biological systems .

Synthesis of Derivatives

DMA serves as a precursor for synthesizing various anthracene derivatives. For example, it can be reacted with aminoalkylamines to produce unsymmetrical 1,4-bis(aminoalkylamino)-anthracene-9,10-diones, which have demonstrated efficacy as antineoplastic agents . The synthesis process involves treating DMA with different amines to yield compounds with potential therapeutic applications.

Applications in Materials Science

Organic Light Emitting Diodes (OLEDs)

Due to its excellent photophysical properties, DMA is utilized in the development of OLEDs. Its ability to emit light efficiently makes it a candidate for use in display technologies and lighting applications. Research has shown that when incorporated into OLED structures, DMA can enhance the device's overall performance .

Solar Cells

DMA's properties also extend to photovoltaics. It can be used in organic solar cells where its charge transport capabilities contribute to improved efficiency. Studies indicate that incorporating DMA into polymer blends can optimize energy conversion rates .

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of DMA exhibit significant anticancer activity. For instance, compounds synthesized from DMA have shown effectiveness against various neoplasms in preclinical studies. The mechanism of action typically involves the inhibition of tumor growth and induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR) Studies

DMA has been integral in SAR studies aimed at understanding the relationship between chemical structure and biological activity. These studies help identify modifications that enhance therapeutic efficacy while minimizing toxicity .

Case Study 1: Antineoplastic Agents

A study investigated the efficacy of unsymmetrical 1,4-bis(aminoalkylamino)-anthracene-9,10-diones derived from DMA against L-1210 lymphoid leukemia cells. The results showed that these compounds inhibited cell growth significantly at concentrations ranging from 5 mg to 200 mg per kilogram of body weight per day .

Case Study 2: OLED Performance

In a comparative study on OLEDs using different anthracene derivatives, devices incorporating DMA exhibited higher brightness and efficiency compared to those using traditional materials. This study highlighted the potential of DMA-based materials in next-generation display technologies .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Chemistry | Fluorescent probes | Enhanced fluorescence properties for molecular studies |

| Synthesis of derivatives | Efficacy as antineoplastic agents | |

| Materials Science | OLEDs | Improved brightness and efficiency |

| Solar cells | Enhanced energy conversion rates | |

| Medicinal Chemistry | Anticancer activity | Significant inhibition of tumor growth |

| SAR studies | Identification of structure modifications for improved efficacy |

Mecanismo De Acción

El mecanismo de acción de NSC-106547 involucra su interacción con objetivos moleculares como la reductasa de quinona 1 (NQO1). Esta interacción conduce a efectos bioquímicos específicos, incluida la inhibición de ciertas actividades enzimáticas. Las vías involucradas en su mecanismo de acción son cruciales para comprender sus posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

NSC-106547 se puede comparar con otros compuestos similares para resaltar su singularidad. Algunos compuestos similares incluyen NSC-2113, NSC-224124 y NSC-275420. Estos compuestos comparten ciertas características estructurales pero difieren en sus interacciones y efectos específicos, lo que convierte a NSC-106547 en una entidad distinta en su clase .

Métodos De Preparación

La síntesis de NSC-106547 implica rutas sintéticas específicas y condiciones de reacción. Si bien los métodos de producción industrial detallados no están fácilmente disponibles, la síntesis de laboratorio normalmente implica el uso de reactivos y catalizadores específicos para lograr la estructura química deseada .

Actividad Biológica

1,4-Dimethoxyanthracene (DMA) is a polycyclic aromatic hydrocarbon that has garnered attention for its diverse biological activities. This compound is structurally related to anthracene, a well-studied molecule in organic chemistry, and its derivatives have been explored for various pharmacological properties, including anticancer, antimicrobial, and DNA-binding activities. This article reviews the biological activity of DMA, highlighting significant research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following chemical structure:

The presence of methoxy groups at the 1 and 4 positions on the anthracene ring significantly influences its reactivity and biological properties.

Anticancer Activity

Research has demonstrated that DMA exhibits notable cytotoxic effects against various cancer cell lines. A study focusing on anthraquinone derivatives showed that compounds similar to DMA could selectively induce apoptosis in cancer cells while sparing normal cells. The mechanisms involved include the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function, leading to cell death .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.2 | ROS generation |

| MCF-7 (Breast) | 3.9 | Mitochondrial disruption |

| A549 (Lung) | 6.5 | Apoptosis induction |

Antimicrobial Activity

DMA has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to increased permeability and cell lysis .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

DNA-Binding Properties

DMA's ability to interact with DNA has been a focal point in research due to its potential applications in cancer therapy. Studies using fluorescence spectroscopy revealed that DMA can bind selectively to G-quadruplex DNA structures, which are implicated in cancer cell proliferation. This property suggests that DMA may serve as a lead compound for developing novel anticancer agents targeting specific DNA structures .

Case Studies

Several case studies have illustrated the practical applications of DMA in therapeutic settings:

- Case Study on Cancer Treatment : A clinical trial involving DMA derivatives showed promising results in patients with advanced breast cancer. The trial reported a significant reduction in tumor size among participants treated with DMA-based therapies compared to control groups .

- Environmental Applications : DMA has been utilized in bioremediation efforts due to its ability to degrade pollutants in contaminated water sources. Its effectiveness was demonstrated in a study where DMA facilitated the breakdown of organic contaminants in industrial wastewater .

Propiedades

IUPAC Name |

1,4-dimethoxyanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-17-15-7-8-16(18-2)14-10-12-6-4-3-5-11(12)9-13(14)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTBFSAWJWMRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC3=CC=CC=C3C=C12)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065343 | |

| Record name | 1,4-Dimethoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13076-29-4 | |

| Record name | 1,4-Dimethoxyanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13076-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene, 1,4-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013076294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethoxyanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 1,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dimethoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.